molecular formula C8H11F3O B3031454 4-(Trifluoromethyl)hepta-1,6-dien-4-ol CAS No. 36610-32-9

4-(Trifluoromethyl)hepta-1,6-dien-4-ol

Cat. No. B3031454
CAS RN: 36610-32-9
M. Wt: 180.17 g/mol
InChI Key: XDRMYQUAJBDWFZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)hepta-1,6-dien-4-ol is a chemical compound with the formula C8H11F3O and a molecular weight of 180.17 . It is used in various fields such as asymmetric synthesis, catalysis chemistry, chemical biology, and more .


Molecular Structure Analysis

The InChI Key for 4-(Trifluoromethyl)hepta-1,6-dien-4-ol is XDRMYQUAJBDWFZ-UHFFFAOYSA-N . This key can be used to retrieve more information about the compound’s molecular structure. Unfortunately, the specific 3D structure is not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Desymmetrization and Cyclization : 4-(Trifluoromethyl)hepta-1,6-dien-4-ol has been utilized in desymmetrization processes. For instance, desymmetrization of hepta-1,6-dien-4-ol via a tandem Prins–Ritter cyclization led to the formation of N-(tetrahydropyranyl)acetamides (Glachet et al., 2017).
  • Complexation and Rearrangement : Complexations of 1,4-dienes, including variants of hepta-1,6-dien-4-ol, to rhodium(I) pentane-2,4-dionates have been explored. These complexations lead to significant thermal rearrangements of the complexes (Aneja et al., 1984).

Polymer Synthesis

  • Stereoblock Copolymers : In the field of polymer science, 4-(Trifluoromethyl)hepta-1,6-dien-4-ol is involved in synthesizing stereoblock copolymers. For example, living stereoselective ring opening metathesis polymerization has been used to create poly{2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene} as a stereoblock copolymer (Broeders et al., 1996).

Catalytic Reactions

  • Palladium-Catalyzed Reactions : This chemical has been used in palladium-catalyzed trimethylenemethane cycloadditions of olefins. The trifluoromethyl group in the compound serves as a unique σ-electron-withdrawing group, which is significant for pharmaceutical, agrochemical, and materials industries (Trost & Debien, 2015).

properties

IUPAC Name

4-(trifluoromethyl)hepta-1,6-dien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c1-3-5-7(12,6-4-2)8(9,10)11/h3-4,12H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRMYQUAJBDWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457200
Record name 4-(trifluoromethyl)hepta-1,6-dien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)hepta-1,6-dien-4-ol

CAS RN

36610-32-9
Record name 4-(trifluoromethyl)hepta-1,6-dien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Allylmagnesium bromide was prepared from 140 g (1.16 mole) of allyl bromide, 35 g (1.44 mole) of magnesium and 640 ml of ether. The product was titrated and found to be 1.2 molar in allylmagnesium bromide. To a 230 ml (0.276 mole) aliquot of the reagent was added 17.4 g (0.122 mole) of ethyl trifluoroacetate in 60 ml of dry tetrahydrofuran at a drop rate of 2-3 drops/second. The reaction temperature was held near -40° during the addition. The reaction mixture was allowed to warm to room temperature and stirred overnight. It was heated at reflux for two hours, then stirred for an additional 24 hours. The reaction mixture was poured into 300 ml of ice and 20% sulfuric acid was added to bring the pH to about 1. The phases were separated and the aqueous phase extracted with 3×70 ml of ether. The combined organic phases were dried over magnesium sulfate, filtered and the solvent evaporated. The liquid product was distilled in vacuo to give 15.2 g (70%) of 4-hydroxy-4-trifluoromethyl-1,6-heptadiene, bp 54.5-58.5° C./30 torr.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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